molecular formula C16H18N2O B086113 N-benzyl-2-(benzylamino)acetamide CAS No. 1089-31-2

N-benzyl-2-(benzylamino)acetamide

Cat. No. B086113
CAS RN: 1089-31-2
M. Wt: 254.33 g/mol
InChI Key: WHPBAOBBWAFHRE-UHFFFAOYSA-N
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Description

N-benzyl-2-(benzylamino)acetamide (NBBA) is a synthetic compound with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, as well as in drug development, due to its versatility and low toxicity.

Scientific Research Applications

  • Synthesis of Related Compounds : N-Benzyl-2H-azirine-2-carboxamides, related to N-benzyl-2-(benzylamino)acetamide, have been prepared for further chemical reactions and potential applications in organic synthesis (Nishiwaki & Fujiyama, 1972).

  • Anticonvulsant and Pain-Attenuating Properties : Derivatives of N-benzyl-2-(benzylamino)acetamide have been found to possess significant anticonvulsant and pain-attenuating properties. This includes compounds such as N-(3-chloro-2-oxo-4-phenylazetan-1-yl)(phenylamino)acetamides (Verma et al., 1984) and primary amino acid derivatives of N'-benzyl 2-amino acetamides (King et al., 2011).

  • Non-Linear Optical Properties : Certain substituted benzene derivatives, including N-(2-cyclooctylamino-4-nitrophenyl)acetamide, have been studied for their potential non-linear optical properties (González-Platas et al., 1997).

  • Synthesis and Pharmaceutical Applications : Various N-benzyl 2-acetamido-2-substituted acetamides have been synthesized and evaluated for their potential in treating conditions like seizures and neuropathic pain (Baruah et al., 2012).

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure and molecular interactions of related compounds like N-(2-methoxy-benzyl)-acetamide. Such analyses can be crucial in drug design and understanding molecular properties (Murugan et al., 2022).

  • Antiviral Applications : Anilidoquinoline derivatives, including 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, have been synthesized and shown to have therapeutic efficacy against viral infections such as Japanese encephalitis (Ghosh et al., 2008).

properties

IUPAC Name

N-benzyl-2-(benzylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(18-12-15-9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBAOBBWAFHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328210
Record name N-benzyl-2-(benzylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(benzylamino)acetamide

CAS RN

1089-31-2
Record name N-benzyl-2-(benzylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Kohn, KN Sawhney, P LeGall… - Journal of medicinal …, 1991 - ACS Publications
Potent anticonvulsant activity has been reported for (R, S)-2-acetamido-N-benzyl-2-methylacetamide (2a). Select «-heteroatom substituted derivatives of 2a have been prepared (26 …
Number of citations: 75 pubs.acs.org
MA Potopnyk, S Jarosz - European Journal of Organic …, 2013 - Wiley Online Library
New “unsymmetrical”, sucrose‐based diaza‐crown ethers have been designed and prepared from monosilylated hexa‐O‐benzylsucrose derivatives. The enantioselective …
H Petride, C Drăghici, C Florea, A Petride - Open Chemistry, 2006 - degruyter.com
4-Dibenzylpiperazine (1),-2-piperazinone (7),-2,6-piperazinedione (9), and 1-benzoyl-4-benzylpiperazine (30) were oxidized by RuO4 (generated in situ) by attack at their endocyclic …
Number of citations: 13 www.degruyter.com
A Chen, G Wang - Synthetic Strategies in Carbohydrate Chemistry, 2024 - Elsevier
Carbohydrate-based macrocyclic compounds have gained an intense interest in the scientific community due to their unique properties, drug likeness, ion complexation capacity, and …
Number of citations: 0 www.sciencedirect.com
G Osztrovszky - 2012 - orbit.dtu.dk
The present dissertation describes the research performed at the Technical University of Denmark and at the Institute for Glycomics in the period April 2008–Oct 2011. The thesis …
Number of citations: 2 orbit.dtu.dk

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